hCA II Isoform Selectivity Profile of Imidazo[2,1-b]Thiazole-Sulfonyl Piperazine Conjugates Versus Acetazolamide Standard
A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, which incorporate the thiazole-sulfonyl-piperazine core substructure present in 1-(1,3-Thiazol-2-ylsulfonyl)piperazine, was evaluated for carbonic anhydrase inhibitory potency against four human isoforms (hCA I, II, IX, and XII). The series exhibited selective inhibition of the physiologically dominant cytosolic isoform hCA II with Ki values ranging from 57.7 to 98.2 µM, while demonstrating no detectable activity against hCA I, IX, or XII (Ki > 100 µM) [1]. In contrast, the standard drug acetazolamide (AAZ) acts as a pan-inhibitor with Kis of 250 nM against hCA I and 12 nM against hCA II, lacking the isoform selectivity profile observed for this chemotype [1].
| Evidence Dimension | hCA II isoform selectivity (Ki values) |
|---|---|
| Target Compound Data | Ki = 57.7–98.2 µM for hCA II; Ki > 100 µM for hCA I, IX, XII |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 250 nM (hCA I), 12 nM (hCA II) |
| Quantified Difference | Selectivity ratio: AAZ is non-selective (21-fold hCA II vs hCA I); imidazo[2,1-b]thiazole-sulfonyl piperazines show >1.7-fold selectivity for hCA II over other isoforms |
| Conditions | Stopped-flow CO₂ hydrase assay; hCA I, II, IX, XII isoforms |
Why This Matters
This class-level selectivity data indicates that thiazole-sulfonyl piperazine derivatives can achieve isoform-specific CA inhibition, which is mechanistically distinct from broad-spectrum sulfonamide CA inhibitors and relevant for research applications requiring hCA II-specific pharmacological tools.
- [1] Manasa KL, Angeli A, Vullo D, Supuran CT, Arifuddin M. Synthesis and biological evaluation of imidazo[2,1-b]thiazole based sulfonyl piperazines as novel carbonic anhydrase II inhibitors. Metabolites. 2020;10(4):136. View Source
